N-(3-bromophenyl)-2-(4-methylphenyl)acetamide

Catalog No.
S6036650
CAS No.
M.F
C15H14BrNO
M. Wt
304.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide

Product Name

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide

IUPAC Name

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

InChI

InChI=1S/C15H14BrNO/c1-11-5-7-12(8-6-11)9-15(18)17-14-4-2-3-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18)

InChI Key

RMSNZRLRZZGTST-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br

The exact mass of the compound N-(3-bromophenyl)-2-(4-methylphenyl)acetamide is 303.02588 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide is an organic compound classified as an aromatic amide. It features a bromine atom substituted on the phenyl ring at the meta position and a 4-methylphenyl group attached to the acetamide moiety. Its molecular formula is C15H16BrNC_{15}H_{16}BrN and it has a molecular weight of approximately 305.20 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

  • Oxidation: The compound can be oxidized to form N-oxide derivatives using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The amide group can be reduced to form the corresponding amine, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom may be substituted with other nucleophiles such as hydroxyl or amino groups under basic conditions, leading to products like N-(3-hydroxyphenyl)-2-(4-methylphenyl)acetamide or N-(3-aminophenyl)-2-(4-methylphenyl)acetamide.

Research indicates that compounds similar to N-(3-bromophenyl)-2-(4-methylphenyl)acetamide exhibit significant biological activities, particularly in the realm of medicinal chemistry. Specifically, derivatives of acetamides with bromophenyl substitutions have shown potential as anti-HIV agents and in the inhibition of various enzymes . The unique substitution pattern of this compound could influence its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide typically involves:

  • Starting Materials: The reaction begins with 3-bromoaniline and 4-methylbenzoyl chloride.
  • Reaction Conditions: These reactants are combined in the presence of a base such as triethylamine in an organic solvent like dichloromethane under reflux conditions.
  • Purification: The resulting product is purified through recrystallization or column chromatography.

On an industrial scale, continuous flow reactors may be employed to enhance mixing and heat transfer, improving yield and consistency.

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly in designing inhibitors for specific biological targets.
  • Chemical Industry: It is utilized in producing specialty chemicals and materials with tailored properties.

Studies investigating the interactions of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide with biological targets are essential for understanding its mechanisms of action. Potential interactions include enzyme inhibition and protein-ligand binding studies, which can elucidate its role in biological systems and therapeutic applications .

Several compounds share structural similarities with N-(3-bromophenyl)-2-(4-methylphenyl)acetamide, each exhibiting unique properties:

Compound NameStructureNotable Characteristics
N-(4-bromophenyl)-2-(4-methylphenyl)acetamideSimilar acetamide structureDifferent substitution pattern may influence reactivity
N-(3-fluorophenyl)-2-(4-methylphenyl)acetamideContains a fluorine atomEnhanced stability and potential biological activity
N-(3-nitrophenyl)-2-(4-methylphenyl)acetamideContains a nitro groupPotential for different electronic properties affecting reactivity
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamideContains difluorophenyl groupStructural variations leading to distinct physical properties

These compounds highlight the versatility and potential applications of aromatic amides in medicinal chemistry, emphasizing the importance of substituent effects on their biological activities and chemical reactivities.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

303.02588 g/mol

Monoisotopic Mass

303.02588 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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